3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one
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Overview
Description
3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. These compounds are characterized by a five-membered ring containing a double bond and a ketone group. The presence of methoxy groups on the phenyl rings can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde with a suitable cyclizing agent can yield the desired cyclopentenone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy groups can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one
- 3-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)cyclopent-2-EN-1-one
Uniqueness
The unique combination of methoxy groups on the phenyl rings and the cyclopentenone structure distinguishes 3-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-EN-1-one from other similar compounds
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22O5/c1-23-15-7-5-13(6-8-15)16-9-10-17(22)20(16)14-11-18(24-2)21(26-4)19(12-14)25-3/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
OSYVSONSKGGOKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CC2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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